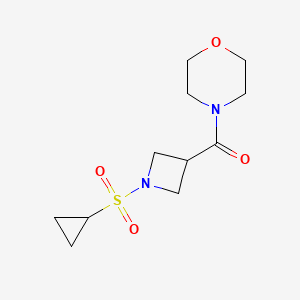

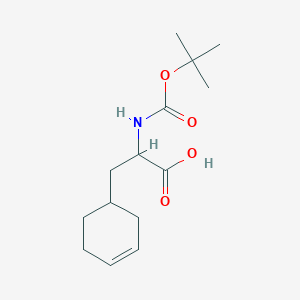

2-methyl-6-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole and pyridazine derivatives involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. These methods yield compounds characterized by unique structural motifs and functional groups, indicating a complex synthetic pathway that could be adapted for our compound of interest. For example, a four-step process involving similar functional groups has been detailed, achieving an overall yield of 39% and characterized by NMR and ESI-MS/MS techniques (Q. Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of triazole and pyridazine derivatives has been explored through various analytical techniques, including Density Functional Theory (DFT) calculations. These studies reveal the stability of hydrazone tautomers and provide insights into the electronic structure and spatial arrangement of molecules. This theoretical analysis underscores the importance of molecular structure in determining the compound's properties and reactivity (Q. Zhang et al., 2019).

Chemical Reactions and Properties

Triazole and pyridazine derivatives exhibit a range of chemical reactions, including interactions with diazonium salts to afford arylhydrazonal compounds. These compounds can further react with active methylene compounds to yield pyridazine derivatives, showcasing the versatility and reactivity of the triazole and pyridazine scaffold. Such reactions are crucial for the synthesis of diverse derivatives with potential research interest (Tayseer A. Abdallah et al., 2007).

Physical Properties Analysis

The physical properties of related compounds, including solubility, melting points, and crystal structures, are determined by their molecular structure. X-ray diffraction techniques, coupled with DFT calculations, have been employed to elucidate the crystal packing and intermolecular interactions in triazole and pyridazine derivatives. These studies provide valuable information on the solid-state properties of these compounds, which can influence their stability, formulation, and handling (Hamdi Hamid Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of triazole and pyridazine derivatives, such as reactivity, stability, and interaction with other chemical entities, are closely related to their molecular structure and electronic configuration. Studies involving the synthesis and characterization of these compounds provide insights into their potential chemical behavior, including their role as intermediates in organic synthesis and their interaction with biological targets (Tayseer A. Abdallah et al., 2007).

Applications De Recherche Scientifique

Structural Analysis and Molecular Docking

Compounds like marbofloxacin exhibit specific structural configurations, such as the coplanar orientation of carbonyl and carboxyl groups with the quinoline ring, which may influence their biological activity. The molecular structure of marbofloxacin, which features a piperazine ring in a chair conformation and an oxadiazinane ring in an envelope conformation, underscores the importance of three-dimensional structure in drug design (Jin Shen et al., 2012).

Synthesis and Reactivity

The synthesis of compounds like azirine-derived alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates involves strategic ring expansion strategies, demonstrating the versatility of heterocyclic compounds in accessing diverse molecular architectures (A. Khlebnikov et al., 2018).

Antimicrobial and Antioxidant Activity

Novel pyridine and fused pyridine derivatives have been synthesized with demonstrated antimicrobial and antioxidant activities. These findings suggest the potential of such compounds in developing new therapeutic agents (E. M. Flefel et al., 2018).

Pharmacological Evaluation

The creation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and their subsequent pharmacological evaluation for antibacterial and antifungal activity underscore the potential of heterocyclic compounds in drug discovery (M. Suresh et al., 2016).

Antihistaminic Activity and Inhibition of Eosinophil Infiltration

The synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines that exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis presents a promising avenue for the treatment of allergic conditions (M. Gyoten et al., 2003).

Propriétés

IUPAC Name |

2-methyl-6-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6O3/c1-21-13(15(16,17)18)20-24(14(21)27)9-5-7-23(8-6-9)12(26)10-3-4-11(25)22(2)19-10/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXPQQGYWDNVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)